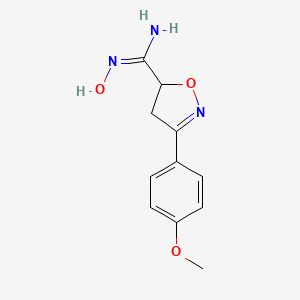

N'-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide

Beschreibung

N'-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide is a heterocyclic compound featuring a 4,5-dihydroisoxazole (oxazoline) core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a hydroxycarboximidamide moiety. Its molecular formula is C₁₁H₁₃N₃O₃, with an average molecular mass of approximately 251.25 g/mol.

Eigenschaften

IUPAC Name |

N'-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-16-8-4-2-7(3-5-8)9-6-10(17-14-9)11(12)13-15/h2-5,10,15H,6H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLVRKAZNXSBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NOC(C2)/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Analyse Chemischer Reaktionen

N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nitrile oxides can yield 5-substituted amino-isoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its significant biological activities . It has shown potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Additionally, it is used in the synthesis of various heterocyclic compounds, which are important in drug discovery and development .

Wirkmechanismus

The mechanism of action of N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit histone deacetylase (HDAC), which plays a crucial role in epigenetic regulation, apoptosis, cell death, and cell cycle arrest in cancer cells . This inhibition leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: 4-Methoxyphenyl vs. 4-Fluorophenyl

A closely related analog, 3-(4-fluorophenyl)-N′-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide (C₁₀H₁₀FN₃O₂; molecular mass: 223.21 g/mol ), differs by replacing the methoxy group with fluorine. Key distinctions include:

- Electronic Effects : The 4-methoxy group (-OCH₃) is electron-donating via resonance, increasing electron density on the phenyl ring, whereas fluorine (-F) is electron-withdrawing via inductive effects. This difference may alter binding affinities in enzyme inhibition or receptor interactions.

- Synthetic Accessibility : Fluorinated analogs may require harsher reaction conditions (e.g., Balz-Schiemann reaction), whereas methoxy groups are readily introduced via nucleophilic substitution .

Core Heterocycle Comparison: Oxazole vs. Pyrazole

Pyrazole-carboximidamide derivatives, such as 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (C₁₇H₁₈N₄O; molecular mass: 294.35 g/mol ), differ in their heterocyclic cores:

- Aromaticity and Reactivity : Pyrazoles contain two adjacent nitrogen atoms, enabling stronger hydrogen bonding and greater aromatic stability compared to oxazoles, which have one oxygen and one nitrogen. This may influence metabolic stability and bioavailability.

- Biological Activity : Pyrazole derivatives are widely studied as kinase inhibitors (e.g., COX-2), while oxazole analogs are explored for antimicrobial and anti-inflammatory applications due to their electrophilic character .

Substituent Position and Size

Compounds like 5-(2,4-dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (C₁₆H₁₄Cl₂N₄; molecular mass: 341.22 g/mol ) highlight the impact of substituent position.

Data Table: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.